5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Lipophilicity ADME

This 1,2,4-triazole-3-thiol scaffold (MW 221.28, XLogP3 1.6) offers a critical advantage for SAR-driven programs: its thiol group enables rapid alkylation to explore potency, selectivity, and ADME, while the N4-methyl and 5-(4-methoxyphenyl) substitution pattern delivers conformational rigidity (2 rotatable bonds) essential for kinase inhibitor design. Procure this specific derivative to build focused libraries against drug-resistant Pseudomonas aeruginosa or to synthesize activity-based probes and PROTAC precursors, where covalent cysteine targeting is required.

Molecular Formula C10H11N3OS
Molecular Weight 221.28g/mol
CAS No. 57295-83-7
Cat. No. B386005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS57295-83-7
Molecular FormulaC10H11N3OS
Molecular Weight221.28g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC=C(C=C2)OC
InChIInChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,15)
InChIKeyGYQUBNVSGYWROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 57295-83-7): Baseline Data for Procurement & Assay Design


5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol/thione family [1]. Its structure features a central triazole core substituted with a 4-methoxyphenyl group at C5 and a methyl group at N4 . The thiol/thione functionality imparts distinct chemical reactivity and potential for metal coordination, making this compound a valuable scaffold in medicinal chemistry and materials science research [2].

Why 5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Cannot Be Casually Substituted by a Generic 1,2,4-Triazole-3-thiol


Within the 1,2,4-triazole-3-thiol chemotype, even minor structural modifications drastically alter physicochemical and biological profiles. Substitution at the 4-position with a methyl group versus other alkyl chains, or varying the 5-aryl substituent, changes lipophilicity (logP), hydrogen bonding capacity, and molecular geometry . These factors directly influence solubility, membrane permeability, and target binding [1]. Therefore, selecting a specific derivative like 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not a matter of simple interchangeability; it is a deliberate choice based on quantifiable differences in properties critical to assay outcomes and material performance.

Product-Specific Quantitative Evidence Guide for 5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol


Physicochemical Differentiation: Optimized Lipophilicity and Solubility vs. Alkoxy Homologs

The 4-methoxyphenyl substituent in the target compound confers a moderate lipophilicity (XLogP3-AA = 1.6) [1], which is balanced for both aqueous solubility and membrane permeability. In contrast, the 4-butoxyphenyl analog (CAS 847503-26-8) is significantly more lipophilic (XLogP3-AA = 2.9) [2], which may lead to higher non-specific binding and lower aqueous solubility. This difference is critical for assay development, where the methoxy derivative offers a more favorable balance between target engagement and solubility.

Medicinal Chemistry Lipophilicity ADME

Conformational Rigidity: Reduced Rotatable Bond Count vs. Larger Alkoxy Analogs

The target compound possesses only 2 rotatable bonds [1], conferring a degree of conformational rigidity. This contrasts sharply with the 4-butoxyphenyl analog (CAS 847503-26-8), which has 5 rotatable bonds [2]. Higher conformational flexibility can entropically penalize binding and complicate structure-activity relationship (SAR) analysis, whereas the rigidity of the methoxy derivative simplifies computational modeling and may lead to more specific target interactions.

Medicinal Chemistry Conformational Analysis Drug Design

Synthetic Utility: Defined Reactivity at the Thiol Moiety for Derivatization

The thiol group of 1,2,4-triazole-3-thiols is a versatile handle for further chemical elaboration. For example, reactions of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate yield the corresponding [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivative in good yield [1]. This reactivity is fundamental for generating focused libraries of S-alkylated derivatives, a common strategy in medicinal chemistry for this class [2]. The target compound, possessing this same thiol functionality, is a key building block for synthesizing diverse compound libraries.

Synthetic Chemistry Thiol Chemistry Derivatization

Antibacterial Potential: Class-Level Evidence for Derivative Activity

While direct quantitative data for the target compound is not available, a study on a closely related 1,2,4-triazole-3-thiol derivative (TRN4) demonstrated moderate antibacterial activity against resistant Pseudomonas aeruginosa, with an inhibition zone of 14 mm at 1 mg/mL, compared to the standard antibiotic cefepime, which showed no activity against this resistant strain [1]. This class-level evidence suggests that 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, as a member of this chemotype, is a promising starting point for developing novel antibacterial agents.

Antibacterial Drug Discovery 1,2,4-Triazole

Best Research and Industrial Application Scenarios for 5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol


Medicinal Chemistry: Hit-to-Lead Optimization for Kinase or Enzyme Inhibitors

The compound's moderate lipophilicity (XLogP3-AA = 1.6) [1] and conformational rigidity (2 rotatable bonds) [2] make it an ideal starting point for developing orally bioavailable kinase inhibitors or enzyme modulators. Its thiol group offers a versatile handle for introducing diverse side chains via alkylation [3], allowing rapid exploration of structure-activity relationships (SAR) to improve potency, selectivity, and ADME properties.

Antimicrobial Discovery: Lead Generation Against Resistant Strains

Given the class-level evidence that 1,2,4-triazole-3-thiol derivatives exhibit activity against drug-resistant bacteria like Pseudomonas aeruginosa, where standard antibiotics fail [4], this compound serves as a critical scaffold for the synthesis and evaluation of novel antibacterial and antifungal agents. Procurement of this compound enables the assembly of focused libraries targeting multi-drug resistant (MDR) pathogens.

Chemical Biology: Synthesis of Functional Probes and Bifunctional Molecules

The thiol group's ability to form covalent bonds with cysteine residues in proteins and coordinate metal ions makes this compound a valuable precursor for designing activity-based probes (ABPs) or bifunctional molecules for targeted protein degradation (e.g., PROTACs). Its moderate molecular weight (221.28 g/mol) is also favorable for maintaining good permeability and solubility in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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